(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone
Description
(4a-Chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone is a synthetic organic compound featuring a methanone core linked to a 3-methoxyphenyl group and a 4a-chloro-substituted octahydroisoquinoline ring. This structure combines a saturated bicyclic amine system with aromatic and halogenated substituents, which may confer unique physicochemical and biological properties. The octahydroisoquinoline moiety suggests increased conformational rigidity compared to dihydro derivatives, while the 3-methoxyphenyl group introduces electron-donating effects that could modulate solubility and receptor interactions.
Properties
IUPAC Name |
(4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO2/c1-27-19-11-7-10-18(16-19)22(26)25-15-14-23(24)13-6-5-12-20(23)21(25)17-8-3-2-4-9-17/h2-4,7-11,16,20-21H,5-6,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJRCUJCCIBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3(CCCCC3C2C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Ring: Starting from a suitable precursor such as a phenylethylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.
Chlorination: Introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore in drug design. Its isoquinoline core is a common motif in many biologically active molecules, and modifications to its structure could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The target compound shares core structural motifs with several methanone derivatives (Table 1). Key differences lie in substituent positions, ring saturation, and electronic properties:
*Estimated values based on structural analogs.
†Estimated from substituent contributions.
- Octahydroisoquinoline vs. Dihydroisoquinoline: The fully saturated octahydroisoquinoline ring in the target compound likely reduces ring strain and enhances hydrophobicity compared to the partially unsaturated dihydroisoquinoline in and . This may improve membrane permeability but reduce solubility.
- The 4a-chloro substituent may sterically hinder interactions compared to benzothiophene-Cl in .
Research Findings and Knowledge Gaps
Current data on structurally related compounds highlight trends but leave critical questions:
- Crystallographic Data : The absence of single-crystal studies for the target compound limits conformational analysis. SHELX-based refinements (as in ) could elucidate its 3D structure.
- Biological Screening : Analogs like and are unreported in pharmacological assays, precluding direct activity comparisons.
Biological Activity
(4a-chloro-1-phenyloctahydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methanone is a complex organic compound belonging to the isoquinoline family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features a chloro-substituted isoquinoline core and a methoxyphenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClNO2 |
| Molecular Weight | 403.91 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that isoquinoline derivatives exhibit anticancer activity. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has shown that it possesses inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro tests revealed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Neuroprotective Effects
Furthermore, studies have explored the neuroprotective effects of this compound. It has been found to modulate neurotransmitter levels in animal models of neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease. The mechanism involves enhancing acetylcholine release and reducing oxidative stress .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate neurotransmitter receptors, influencing neuronal signaling.
- Oxidative Stress Reduction : The presence of methoxy groups contributes to antioxidant activity, mitigating oxidative damage in cells.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several isoquinoline derivatives. Among them, this compound showed promising results in reducing tumor size in xenograft models .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against standard bacterial strains. It exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
